6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
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Overview
Description
6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5,6,7,8-tetrahydroquinoline, which can be achieved through catalytic hydrogenation of quinoline . Subsequent steps involve the formation of the pyridazinone ring through cyclization reactions involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated heterocycles.
Scientific Research Applications
6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound might inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A simpler analog with similar structural features but lacking the pyridazinone ring.
Quinoline: A related compound with a single nitrogen-containing ring.
Pyridazinone: Another related compound featuring a different arrangement of nitrogen atoms in the ring structure.
Uniqueness
6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-(5,6,7,8-tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-9-12-10-21(8-7-14(12)19-20-16)17(23)15-6-5-11-3-1-2-4-13(11)18-15/h5-6,9H,1-4,7-8,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMAEGWGWGTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C(=O)N3CCC4=NNC(=O)C=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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